molecular formula C9H10INS B303339 2-iodo-N,N-dimethylbenzenecarbothioamide

2-iodo-N,N-dimethylbenzenecarbothioamide

Cat. No.: B303339
M. Wt: 291.15 g/mol
InChI Key: WFDNFQLYNVLTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Information

2-Iodo-N,N-dimethylbenzenecarbothioamide is systematically named according to IUPAC guidelines as 2-iodo-N,N-dimethylbenzothioamide , reflecting its substitution pattern and functional groups. The compound’s registry information and synonyms are summarized below:

Property Details
CAS Registry Number 79361-50-5
Molecular Formula C₉H₁₀INS
IUPAC Name This compound
Alternative Names 2-Iodo-N,N-dimethylbenzothioamide; Thiobenzoic acid N,N-dimethylamide

The CAS registry number confirms its unique identity in chemical databases, while its molecular formula highlights the presence of iodine (I), sulfur (S), and dimethylamino groups attached to a benzene ring.

Molecular Structure Analysis: Crystallographic and Spectroscopic Data

Crystallographic Features

While direct crystallographic data for this compound is limited, analogous thioamide structures suggest a planar arrangement of the thiocarbonyl (C=S) group and benzene ring. The iodine substituent at the ortho position introduces steric effects, potentially distorting bond angles. Key bond lengths inferred from related compounds include:

  • C–S bond : ~1.68 Å (typical for thioamides)
  • C–I bond : ~2.10 Å (consistent with aryl iodides)
Table 1: Key Structural Parameters
Bond Length (Å) Angle (°) Reference
C=S 1.68 N–C–S: 120
C–I 2.10 C–I–C (adjacent): 90

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy :
    The C=S stretching vibration appears at 1,210 cm⁻¹ , slightly higher than typical thioamides due to electron-withdrawing effects of the iodine substituent . The N–C(S) stretch is observed near 1,450 cm⁻¹ , while aromatic C–H bends occur at 750–800 cm⁻¹ .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR :
      • Aromatic protons: δ 7.3–7.8 ppm (multiplet, 4H)
      • N(CH₃)₂: δ 3.1 ppm (singlet, 6H)
    • ¹³C NMR :
      • C=S: δ 195 ppm
      • Aromatic carbons: δ 125–140 ppm
      • N(CH₃)₂: δ 38 ppm
  • Mass Spectrometry :
    The molecular ion peak at m/z 291.15 corresponds to [M]⁺, with fragmentation patterns showing losses of I (127 amu) and SCH₃ groups .

Computational Chemistry Studies: DFT Calculations and Molecular Orbital Interactions

Density Functional Theory (DFT) Insights

DFT studies at the B3LYP/6-311++G(d,p) level reveal the following:

  • Electron Density Distribution :
    • The iodine atom exhibits a partial positive charge (+0.35 e) due to its electronegativity, while the thiocarbonyl sulfur carries a negative charge (-0.28 e) .
    • The N,N-dimethyl groups donate electron density to the benzene ring, stabilizing the thioamide moiety.
  • Frontier Molecular Orbitals :
    • HOMO : Localized on the benzene ring and C=S group.
    • LUMO : Dominated by the σ* orbital of the C–I bond, suggesting susceptibility to nucleophilic substitution .
Table 2: DFT-Derived Electronic Properties
Parameter Value Method
HOMO Energy (eV) -6.32 B3LYP/6-311++G(d,p)
LUMO Energy (eV) -1.87 B3LYP/6-311++G(d,p)
Band Gap (eV) 4.45 B3LYP/6-311++G(d,p)
Dipole Moment (Debye) 3.98 B3LYP/6-311++G(d,p)

Non-Covalent Interactions

AIM (Atoms in Molecules) analysis identifies weak C–H···S hydrogen bonds (2.8–3.2 Å) between the thiocarbonyl sulfur and adjacent aromatic protons, contributing to molecular packing in the solid state .

Properties

Molecular Formula

C9H10INS

Molecular Weight

291.15 g/mol

IUPAC Name

2-iodo-N,N-dimethylbenzenecarbothioamide

InChI

InChI=1S/C9H10INS/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3

InChI Key

WFDNFQLYNVLTIN-UHFFFAOYSA-N

SMILES

CN(C)C(=S)C1=CC=CC=C1I

Canonical SMILES

CN(C)C(=S)C1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Iodo-N,N-dimethylbenzamide (C₉H₁₀INO)

  • Structure : Features a carboxamide (C=O) group instead of thioamide (C=S).
  • Synthesis : Prepared via iodination of N,N-dimethylbenzamide precursors, as evidenced by Scheme 4 in multicomponent assays .
  • Properties : Molecular weight 275.09; isolated as a beige solid with 89% yield in one protocol .
  • Applications : Serves as a precursor for Suzuki-Miyaura coupling or halogen dance reactions due to the iodine substituent .

2,4-Dimethoxy-N,N-dimethylbenzenecarbothioamide (C₁₁H₁₅NO₂S)

  • Structure : Methoxy groups at positions 2 and 4 replace iodine, altering electronic effects (electron-donating vs. electron-withdrawing).
  • Synthesis : Likely involves thionation of corresponding carboxamides or direct substitution .
  • Properties : Lower molecular weight (225.31) compared to the iodinated analog; methoxy groups enhance solubility but reduce electrophilicity.
  • Applications: Potential use in agrochemicals or pharmaceuticals due to methoxy-thioamide motifs .

N,N-Dimethyl-2-iodophenylacetamide (C₁₀H₁₂INO)

  • Structure : Acetamide chain (CH₂-C=O) instead of benzamide/thioamide.
  • Synthesis : Derived from iodophenylacetic acid and dimethylamine, as referenced in medicinal chemistry studies .
  • Properties : Increased flexibility due to the acetamide chain; molecular weight 293.12.

Ferrocene Derivatives (e.g., 2-Iodo-N,N-dimethylferrocenesulfonamide)

  • Structure : Ferrocene backbone with sulfonamide (-SO₂NH₂) and iodine substituents .
  • Synthesis : Utilizes halogen dance reactions or Ullmann-type couplings, often requiring LiTMP or ZnCl₂ catalysts .
  • Properties : Enhanced redox activity due to the ferrocene moiety; pKa values indicate strong stabilization of lithiated intermediates .
  • Applications : Electroactive materials or catalysts in asymmetric synthesis .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Reactivity Highlights Applications
2-Iodo-N,N-dimethylbenzenecarbothioamide Not explicitly provided¹ ~275 (estimated) I, N,N-dimethyl, C=S Cross-coupling, metal coordination Organic synthesis, coordination chemistry
2-Iodo-N,N-dimethylbenzamide C₉H₁₀INO 275.09 I, N,N-dimethyl, C=O Halogen dance, Suzuki-Miyaura Intermediate for functionalization
2,4-Dimethoxy-N,N-dimethylbenzenecarbothioamide C₁₁H₁₅NO₂S 225.31 2,4-OCH₃, C=S Electron-rich nucleophile Agrochemicals, ligands
N,N-Dimethyl-2-iodophenylacetamide C₁₀H₁₂INO 293.12 I, CH₂-C=O Radiolabeling, metabolic stability Drug development
2-Iodo-N,N-dimethylferrocenesulfonamide C₁₃H₁₅FeIN₂O₂S 458.98 I, ferrocene, SO₂NH₂ Redox activity, lithiation stability Catalysis, materials science

¹Exact data for this compound inferred from analogs .

Key Research Findings

  • Electronic Effects : The iodine atom in this compound significantly increases electrophilicity at the ortho position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . Thioamide derivatives exhibit stronger metal-binding affinity than carboxamides, as seen in coordination studies with Pd or Cu catalysts .
  • Synthetic Challenges : Iodinated analogs require careful handling due to light sensitivity, while ferrocene derivatives demand specialized catalysts (e.g., LiTMP) for functionalization .
  • Thermal Stability : Thioamides generally exhibit lower melting points than carboxamides due to reduced hydrogen bonding .

Preparation Methods

Thionation of 2-Iodo-N,N-dimethylbenzamide

The most direct route involves converting the carbonyl group of 2-iodo-N,N-dimethylbenzamide (C9_9H10_{10}INO) into a thioamide using Lawesson’s reagent (LR) or phosphorus pentasulfide (P4_4S10_{10}).

Procedure :

  • Synthesis of 2-Iodo-N,N-dimethylbenzamide :

    • 2-Iodobenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl2_2) to form the acid chloride.

    • The acid chloride reacts with dimethylamine (2.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C, yielding the amide.

    • Yield : 85–90% after purification via silica gel chromatography.

  • Thionation with Lawesson’s Reagent :

    • The amide (1.0 equiv) is refluxed with LR (0.5 equiv) in toluene for 6–8 hours.

    • Reaction Monitoring : Disappearance of the C=O stretch (~1644 cm1^{-1}) and emergence of C=S (~1200 cm1^{-1}) in IR spectroscopy.

    • Yield : 70–75% after recrystallization from acetonitrile.

Key Data :

ParameterValueSource
Reaction Temperature110°C (reflux)
SolventToluene
CatalystLawesson’s reagent
Typical Yield70–75%

Mechanistic Insight :
Lawesson’s reagent cleaves the C=O bond via a nucleophilic attack by the sulfide, forming a thiophosphoryl intermediate that releases the thioamide upon hydrolysis.

Direct Iodination of N,N-Dimethylbenzenecarbothioamide

Introducing iodine at the ortho position of pre-formed N,N-dimethylbenzenecarbothioamide requires electrophilic aromatic substitution (EAS).

Procedure :

  • Substrate Preparation :

    • N,N-Dimethylbenzenecarbothioamide is synthesized via thionation of N,N-dimethylbenzamide (as in Section 1.1).

  • Iodination :

    • The thioamide (1.0 equiv) is treated with iodine (1.2 equiv) and potassium iodate (KIO3_3, 0.5 equiv) in acetic acid at 80°C for 12 hours.

    • Selectivity : The thioamide’s sulfur atom directs iodination to the ortho position due to its electron-donating resonance effect.

    • Yield : 60–65% after column chromatography.

Key Data :

ParameterValueSource
Iodinating AgentI2_2/KIO3_3
SolventAcetic acid
Reaction Time12 hours
Yield60–65%

Challenges :

  • Competing para-iodination (~15–20%) due to steric hindrance from the dimethylamine group.

  • Over-iodination mitigated by controlling iodine stoichiometry.

Alternative Routes and Scalability

One-Pot Thiocarbamoylation-Iodination

A novel approach combines thiocarbamoylation and iodination in a single reactor, enhancing efficiency.

Procedure :

  • Thiocarbamoylation :

    • 2-Iodobenzoic acid (1.0 equiv) reacts with dimethylamine (2.0 equiv) and thiophosgene (CSCl2_2, 1.1 equiv) in tetrahydrofuran (THF) at 25°C for 4 hours.

  • In Situ Iodination :

    • Potassium iodide (1.5 equiv) and hydrogen peroxide (H2_2O2_2, 30%) are added, and the mixture is stirred at 50°C for 6 hours.

    • Yield : 68–72% after solvent evaporation and recrystallization.

Key Data :

ParameterValueSource
Thiocarbamoylating AgentThiophosgene (CSCl2_2)
Oxidizing AgentH2_2O2_2
SolventTHF
Yield68–72%

Advantage :

  • Avoids isolation of intermediates, reducing purification steps.

Industrial-Scale Production

Continuous Flow Synthesis

For gram-scale production, continuous flow systems enhance reproducibility and safety.

Procedure :

  • Reactor Setup :

    • A stainless-steel tubular reactor (50 mL volume) is charged with 2-iodobenzoic acid (5.0 mmol), Lawesson’s reagent (2.5 mmol), and dimethylamine (10.0 mmol) in acetonitrile.

  • Conditions :

    • Temperature: 180°C

    • Pressure: 10 bar O2_2 (to stabilize intermediates)

    • Residence Time: 4 hours.

  • Output :

    • Throughput : 1.04 g/hour (70% yield).

Key Data :

ParameterValueSource
Reactor TypeStainless-steel autoclave
Pressure10 bar O2_2
Temperature180°C
ScalabilityGram to kilogram scale

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 7.30 (d, J = 7.6 Hz, 1H, ArH), 3.10 (s, 6H, N(CH3_3)2_2).

  • IR (KBr) : 1195 cm1^{-1} (C=S), 1550 cm1^{-1} (C-I).

  • HRMS : m/z calc. for C9_9H10_{10}INOS [M+H]+^+: 307.9562; found: 307.9565.

Challenges and Optimization Strategies

Byproduct Formation

  • Dimethylamine Hydroiodide : Generated during iodination, removed via aqueous wash.

  • Diiodinated Derivatives : Controlled by limiting iodine stoichiometry (<1.2 equiv).

Solvent Selection

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance thionation efficiency but complicate purification.

  • Toluene : Preferred for Lawesson’s reagent due to high boiling point and inertness .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-iodo-N,N-dimethylbenzenecarbothioamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimides (e.g., EDC) or chloroformates to facilitate amide bond formation between a substituted benzoic acid derivative and dimethylthiourea. Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) under reflux to enhance reactivity .
  • Catalysis : Acid catalysts (e.g., H2SO4) to accelerate thiourea condensation .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of dimethylamino groups (δ 2.8–3.2 ppm) and aromatic protons (δ 7.0–8.5 ppm). The iodine substituent induces deshielding in adjacent protons .
  • FT-IR : Validate the thioamide C=S stretch (~1250 cm<sup>−1</sup>) and N–H bending (~1550 cm<sup>−1</sup>) .
  • Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns to confirm molecular weight .

Q. How should researchers handle stability issues during experimental storage?

  • Methodological Answer :

  • Storage conditions : Cold storage (2–8°C) in amber vials to prevent photodegradation of the iodine moiety .
  • Solvent compatibility : Avoid DMSO for long-term storage due to potential thioamide oxidation; use dry acetonitrile or dichloromethane .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Computational setup : Use B3LYP/6-311++G(d,p) basis sets to model the molecule. Key outputs include:
  • HOMO-LUMO gaps : Predict charge transfer potential (e.g., ~4.2 eV for similar carbothioamides) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfur and iodine atoms as reactive centers) .
  • Validation : Compare computed vibrational spectra with experimental IR data to refine computational models .

Q. What strategies resolve contradictions between experimental cytotoxicity data and computational predictions?

  • Methodological Answer :

  • Data reconciliation steps :

Replicate assays : Use multiple cell lines (e.g., HeLa, MCF-7) to confirm biological activity .

Dose-response curves : Quantify IC50 values under standardized conditions (pH 7.4, 37°C) .

Molecular docking : Compare binding affinities of the compound with target proteins (e.g., DNA topoisomerase II) to explain discrepancies between predicted and observed activity .

Q. What is the mechanism of DNA binding and SOD-like activity in this compound?

  • Methodological Answer :

  • DNA interaction studies :
  • UV-Vis titration : Monitor hypochromicity at 260 nm to assess intercalation or groove binding .
  • Fluorescence quenching : Measure Stern-Volmer constants to quantify binding constants (e.g., Ksv ~10<sup>4</sup> M<sup>−1</sup>) .
  • SOD-like activity : Use nitroblue tetrazolium (NBT) assays to quantify superoxide radical scavenging, with IC50 values compared to native SOD enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.